Adomet

Descripción

Propiedades

IUPAC Name |

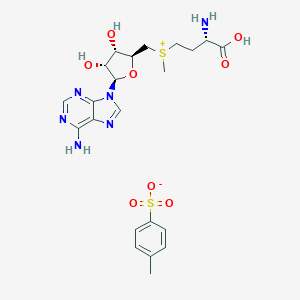

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPOFDUCFKOUHV-XKGORWRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436187 | |

| Record name | AdoMet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52248-03-0 | |

| Record name | AdoMet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biochemical Architecture of S-Adenosylmethionine (Adomet): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (Adomet), also known as SAMe, is a ubiquitous and pivotal molecule in cellular metabolism. Serving as the primary methyl group donor, it participates in a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. Its role extends to the biosynthesis of polyamines and antioxidants like glutathione. The intricate stereochemistry and conformational flexibility of this compound are critical to its biological activity and recognition by a multitude of enzymes. This technical guide provides a comprehensive overview of the biochemical structure of this compound, including its physicochemical properties, stereoisomerism, and conformational states. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside visualizations of its core metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of methylation, drug development, and related fields.

Core Biochemical Structure

S-Adenosylmethionine is a sulfonium (B1226848) compound composed of an adenosyl group attached to the sulfur atom of a methionine residue. This unique structure confers upon this compound a positively charged sulfur atom, rendering the attached methyl group highly reactive and readily transferable to various nucleophilic acceptors.

The fundamental components of the this compound structure are:

-

Adenosine (B11128) Moiety: Comprising an adenine (B156593) base linked to a ribose sugar.

-

Methionine Moiety: An amino acid residue containing a reactive sulfonium center.

-

Chiral Centers: this compound possesses two chiral centers: the α-carbon of the methionine residue and the sulfur atom. The naturally occurring and biologically active form is the (S,S)-diastereomer.

Physicochemical Properties

A summary of the key physicochemical properties of S-Adenosylmethionine is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂N₆O₅S | [1] |

| Molecular Weight | 398.44 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | [3] |

| CAS Number | 29908-03-0 | [3] |

| Solubility | Soluble in water | |

| Appearance | White to off-white solid |

Stereochemistry

The biological activity of this compound is critically dependent on its stereochemistry. The molecule has two stereogenic centers: the α-carbon of the methionine moiety and the sulfonium atom. This results in four possible stereoisomers. However, only the (S,S)-S-adenosyl-L-methionine isomer is biologically active as a methyl donor in enzymatic reactions. The (R,S) epimer is biologically inactive. In solution, the active (S,S) form can undergo epimerization at the sulfonium center to the inactive (R,S) form.

Quantitative Structural Data

Table 1: Selected Bond Lengths of S-Adenosyl-L-homocysteine (Å)

| Bond | Length (Molecule A) | Length (Molecule B) |

| S - C(γ) | 1.82 | 1.81 |

| S - C(5') | 1.81 | 1.82 |

| C(α) - C(β) | 1.53 | 1.54 |

| C(β) - C(γ) | 1.53 | 1.52 |

| N(9) - C(1') | 1.48 | 1.48 |

| C(1') - C(2') | 1.54 | 1.54 |

| C(2') - C(3') | 1.53 | 1.53 |

| C(3') - C(4') | 1.53 | 1.53 |

| C(4') - O(1') | 1.44 | 1.45 |

| C(1') - O(1') | 1.43 | 1.42 |

| C(4') - C(5') | 1.52 | 1.52 |

Table 2: Selected Bond Angles of S-Adenosyl-L-homocysteine (°)

| Angle | Angle (Molecule A) | Angle (Molecule B) |

| C(γ) - S - C(5') | 102.1 | 100.8 |

| C(α) - C(β) - C(γ) | 114.1 | 113.8 |

| C(β) - C(γ) - S | 113.4 | 114.0 |

| C(1') - N(9) - C(8) | 127.1 | 127.0 |

| N(9) - C(1') - C(2') | 114.9 | 114.8 |

| C(1') - O(1') - C(4') | 109.8 | 109.9 |

| O(1') - C(4') - C(5') | 110.1 | 110.0 |

| C(4') - C(5') - S | 114.2 | 113.9 |

Conformational Analysis

This compound is a conformationally flexible molecule, and its specific conformation is often dictated by the binding pocket of the enzyme it interacts with. The key conformational descriptors are the glycosidic dihedral angle and the overall shape of the methionine chain.

-

Glycosidic Bond Conformation (syn/anti): This describes the rotation around the N9-C1' bond, which connects the adenine base to the ribose sugar.

-

Methionine Chain Conformation (bent/extended): This refers to the spatial arrangement of the methionine portion relative to the adenosine moiety.

Signaling Pathways and Metabolic Role

This compound is a central hub in cellular metabolism, participating in three major types of reactions: transmethylation, transsulfuration, and aminopropylation.

The Methionine Cycle and Transmethylation

The primary role of this compound is to donate its activated methyl group to a wide range of acceptor molecules. This process, known as transmethylation, is fundamental to numerous cellular processes. The regeneration of methionine from S-adenosylhomocysteine (SAH), the by-product of transmethylation, is known as the methionine cycle.

Transsulfuration and Polyamine Synthesis

Homocysteine, derived from this compound metabolism, can also enter the transsulfuration pathway to be converted into cysteine, a precursor for glutathione. Additionally, this compound is a precursor for polyamine synthesis through a decarboxylation reaction.

Experimental Protocols

Enzymatic Synthesis of S-Adenosyl-L-methionine

This protocol outlines the enzymatic synthesis of this compound from L-methionine and adenosine 5'-triphosphate (ATP) using methionine adenosyltransferase.

Materials:

-

L-methionine

-

Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

-

Tris-HCl buffer (1 M, pH 8.0)

-

MgCl₂ (1 M)

-

KCl (1 M)

-

Methionine adenosyltransferase (MAT) from a suitable source (e.g., recombinant E. coli)

-

Dithiothreitol (DTT)

-

Perchloric acid (HClO₄)

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

Prepare the reaction mixture in a suitable vessel. For a 10 mL reaction, combine:

-

1 mL of 1 M Tris-HCl, pH 8.0

-

200 µL of 1 M MgCl₂

-

500 µL of 1 M KCl

-

400 mg of L-methionine

-

800 mg of ATP disodium salt

-

10 mg of DTT

-

Add deionized water to a final volume of 9.5 mL.

-

-

Adjust the pH of the reaction mixture to 8.0 with KOH.

-

Add a catalytic amount of methionine adenosyltransferase (typically 10-50 units).

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Monitor the reaction progress by HPLC or TLC.

-

Terminate the reaction by adding 1 mL of 4 M perchloric acid.

-

Centrifuge the mixture to precipitate the denatured protein.

-

Neutralize the supernatant with 4 M KOH to precipitate potassium perchlorate.

-

Centrifuge to remove the precipitate. The supernatant contains the crude this compound.

Purification of S-Adenosyl-L-methionine by HPLC

This protocol describes the purification of the biologically active (S,S)-Adomet from a crude synthesis mixture using reversed-phase high-performance liquid chromatography (HPLC).

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phases:

-

Buffer A: 50 mM ammonium (B1175870) formate, pH 4.0

-

Buffer B: 50 mM ammonium acetate (B1210297) with 0.1% trifluoroacetic acid (TFA), pH 5.4

-

Buffer C: 10 mM phosphate (B84403) buffer, pH 6.8

Procedure:

-

Initial Cleanup:

-

Equilibrate the C18 column with Buffer A.

-

Inject the crude this compound solution.

-

Elute with Buffer A at a flow rate of 1 mL/min. The (S,S) and (R,S) isomers will co-elute but will be separated from many impurities. Collect the this compound-containing fractions.

-

-

Diastereomer Separation:

-

Pool and concentrate the fractions from the previous step.

-

Equilibrate the same C18 column with Buffer B.

-

Inject the concentrated this compound solution.

-

Elute with Buffer B at a flow rate of 1 mL/min. The (S,S) and (R,S) diastereomers will be separated. The (S,S) isomer typically elutes first.

-

Collect the fractions corresponding to the (S,S)-Adomet peak.

-

-

Desalting:

-

Pool the pure (S,S)-Adomet fractions.

-

Equilibrate the C18 column with Buffer C.

-

Inject the pooled fractions.

-

Elute with Buffer C at a flow rate of 1 mL/min. This step removes the ammonium acetate and TFA from the previous step.

-

Collect the desalted (S,S)-Adomet peak.

-

-

Lyophilization:

-

Freeze-dry the purified (S,S)-Adomet solution to obtain a stable powder.

-

References

The Central Role of S-Adenosyl Methionine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosyl methionine (SAM), a sulfonium (B1226848) compound synthesized from methionine and ATP, stands as a cornerstone of cellular metabolism.[1] Acting as the principal methyl donor, SAM is indispensable for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids, thereby exerting profound control over epigenetic regulation, signal transduction, and biosynthesis.[2][3] Beyond its role in transmethylation, SAM is a critical node in metabolic pathways, serving as a precursor for the synthesis of polyamines and the antioxidant glutathione (B108866) through the transsulfuration pathway.[2][4] The intracellular concentration of SAM and the ratio of SAM to its demethylated product, S-adenosyl homocysteine (SAH), act as a critical sensor of the cell's metabolic state, influencing pathway flux and cell fate decisions.[3][5] Dysregulation of SAM metabolism is implicated in a host of pathologies, including liver disease, neurodegenerative disorders, and cancer, making the enzymes and pathways that govern its homeostasis attractive targets for therapeutic intervention.[1][6] This guide provides an in-depth technical overview of SAM's synthesis, utilization, and regulation, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in life sciences and drug development.

The Methionine Cycle: Synthesis and Regeneration of SAM

The synthesis and regeneration of SAM occur through a cyclic series of reactions known as the Methionine Cycle. This fundamental pathway ensures a continuous supply of SAM for cellular methylation reactions.

The cycle begins with the activation of the essential amino acid L-methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the transfer of an adenosyl group from ATP to methionine, forming S-adenosyl methionine.[5] This reaction is unique in that all three phosphate (B84403) groups of ATP are cleaved.

Once formed, SAM serves as the universal methyl donor for a vast number of methyltransferase (MT) enzymes.[1] These enzymes catalyze the transfer of the reactive methyl group from SAM to various acceptor substrates (e.g., DNA, histones, catecholamines). This transfer results in a methylated substrate and the formation of S-adenosyl homocysteine (SAH) .

SAH is a potent product inhibitor of most methyltransferase reactions, and its accumulation can severely impede cellular methylation.[3][7] To prevent this feedback inhibition, SAH is rapidly hydrolyzed by S-Adenosylhomocysteine Hydrolase (SAHH) into adenosine (B11128) and homocysteine. This reaction is reversible, but the forward reaction is favored by the rapid removal of its products.[4]

The final step of the cycle is the regeneration of methionine from homocysteine. This is primarily accomplished by the enzyme Methionine Synthase (MS) , which transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) to homocysteine, a reaction that requires vitamin B12 as a cofactor.[8] Alternatively, in the liver and kidneys, the enzyme Betaine-Homocysteine Methyltransferase (BHMT) can catalyze the methylation of homocysteine using betaine (B1666868) as the methyl donor.

The Fates of SAM: A Trifurcated Pathway

SAM sits (B43327) at a critical metabolic junction, from which its fate is directed into three major pathways: transmethylation, transsulfuration, and polyamine synthesis.

Transmethylation: The Universal Methyl Donor

The most prominent role of SAM is as the universal methyl donor for over 200 known methylation reactions in humans.[2] These reactions are catalyzed by specific methyltransferases and are fundamental to cellular function:

-

DNA Methylation: DNA methyltransferases (DNMTs) use SAM to methylate cytosine bases, primarily in CpG contexts, establishing epigenetic patterns crucial for gene silencing, genomic imprinting, and chromosome stability.[1]

-

Histone Methylation: Histone methyltransferases (HMTs) methylate specific lysine (B10760008) and arginine residues on histone tails. These modifications act as a key component of the "histone code," recruiting effector proteins to either activate or repress gene transcription.

-

RNA Methylation: SAM is the methyl source for various modifications on mRNA, tRNA, and rRNA, influencing RNA stability, processing, and translation efficiency.

-

Protein and Small Molecule Methylation: SAM is required for the synthesis and metabolism of numerous molecules, including the methylation of phospholipids (B1166683) (e.g., phosphatidylethanolamine (B1630911) to phosphatidylcholine), neurotransmitters (e.g., norepinephrine (B1679862) to epinephrine), and creatine.[4]

Transsulfuration: Cysteine and Glutathione Synthesis

When methionine is abundant and SAM levels are high, homocysteine can be shunted from the methionine cycle into the transsulfuration pathway. This pathway provides the sole de novo route for the synthesis of the amino acid cysteine in mammals.

The first and rate-limiting step is the condensation of homocysteine with serine, catalyzed by the vitamin B6-dependent enzyme Cystathionine (B15957) β-synthase (CBS) , to form cystathionine.[9] Subsequently, Cystathionine γ-lyase (CGL) , also a vitamin B6-dependent enzyme, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

Cysteine is a critical amino acid for protein synthesis and is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH) . Therefore, the transsulfuration pathway directly links the methionine cycle to cellular redox homeostasis.

Polyamine Synthesis: Aminopropylation

The third major fate of SAM is its role in the synthesis of polyamines, such as spermidine (B129725) and spermine. These polycationic molecules are essential for cell growth, proliferation, and differentiation, primarily through their interactions with nucleic acids.[4]

In this pathway, SAM is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC) to form decarboxylated SAM (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine (which is derived from ornithine) by spermidine synthase to form spermidine. A second aminopropyl group transfer from another molecule of dcSAM, catalyzed by spermine synthase , converts spermidine to spermine. The byproduct of these reactions is 5'-methylthioadenosine (MTA).[4]

References

- 1. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Associations between S-adenosylmethionine, S-adenosylhomocysteine, and colorectal adenoma risk are modified by sex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alcohol-induced S-adenosylhomocysteine Accumulation in the Liver Sensitizes to TNF Hepatotoxicity: Possible Involvement of Mitochondrial S-adenosylmethionine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

- 9. pnas.org [pnas.org]

The Discovery and History of S-adenosyl-L-methionine: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of S-adenosyl-L-methionine (SAMe). It details the pivotal experiments that led to its identification, its central role in cellular metabolism, and the evolution of its therapeutic applications.

Discovery and Early History

S-adenosyl-L-methionine (SAMe), a crucial co-substrate in numerous metabolic pathways, was first discovered in 1952 by Giulio Cantoni.[1][2][3] His seminal work revealed the enzymatic synthesis of SAMe from L-methionine and adenosine (B11128) triphosphate (ATP).[4][5] Cantoni's research established that SAMe is the principal biological methyl donor, a finding that has had profound implications for understanding cellular function.[2] The chemical structure of SAMe was fully elucidated in the 1950s, revealing a sulfonium (B1226848) compound with a unique reactive methyl group.[6]

Prior to Cantoni's discovery, the concept of "active methionine" had been postulated to explain the transfer of methyl groups in biological systems. Cantoni's identification and characterization of SAMe provided the chemical basis for this "active" form. His work laid the foundation for decades of research into the diverse roles of SAMe in biochemistry and pharmacology.

Biochemical Pathways Involving S-adenosyl-L-methionine

SAMe is a pleiotropic molecule that participates in three major types of biochemical pathways: transmethylation, transsulfuration, and aminopropylation.[7][8] It is considered the most versatile cofactor after ATP.[7]

Transmethylation

The most prominent role of SAMe is as a universal methyl group donor in transmethylation reactions.[7][9] In these reactions, SAMe donates its methyl group to a wide array of acceptor molecules, including nucleic acids, proteins, lipids, and secondary metabolites.[1] This process is catalyzed by a large class of enzymes known as methyltransferases.[6] The transfer of the methyl group from SAMe results in the formation of S-adenosyl-L-homocysteine (SAH).[4]

Transsulfuration

The transsulfuration pathway is initiated by the hydrolysis of SAH, the product of transmethylation, to homocysteine and adenosine.[7] Homocysteine can then be converted to cysteine, a precursor for the major cellular antioxidant glutathione (B108866).[7][8] This pathway is critical for sulfur metabolism and maintaining cellular redox balance.

Aminopropylation

In the aminopropylation pathway, SAMe is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase.[1] The resulting decarboxylated SAMe (dcSAM) serves as a donor of the aminopropyl group for the synthesis of polyamines such as spermidine (B129725) and spermine.[1] Polyamines are essential for cell growth, differentiation, and the stability of nucleic acids.[7]

Enzymatic Synthesis of S-adenosyl-L-methionine

The synthesis of SAMe is catalyzed by the enzyme methionine adenosyltransferase (MAT), also known as SAM synthetase.[1][10] This enzyme facilitates the reaction between L-methionine and ATP.[10] The reaction is unique in that it involves the transfer of the entire adenosyl group from ATP to the sulfur atom of methionine.[4]

Experimental Protocol for Enzymatic Synthesis of SAMe

The following is a generalized protocol for the enzymatic synthesis of SAMe, based on methodologies described in the literature.[10][11][12]

Materials:

-

L-methionine

-

Adenosine triphosphate (ATP)

-

Purified methionine adenosyltransferase (MAT) (EC 2.5.1.6)

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Trichloroacetic acid (TCA)

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Prepare a reaction mixture containing L-methionine, ATP, MgCl₂, and KCl in the buffer solution.

-

Initiate the reaction by adding a catalytic amount of purified MAT enzyme.

-

Incubate the reaction mixture at a controlled temperature, typically between 25°C and 37°C.

-

Monitor the progress of the reaction by taking aliquots at various time points.

-

Terminate the reaction by adding TCA to a final concentration of 15% (w/v) to precipitate the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for SAMe concentration using HPLC with UV detection at 254 nm.

Quantitative Data on Enzymatic Synthesis

| Enzyme Source | Substrate Concentrations | Product Yield | Specific Activity | Reference |

| E. coli (recombinant I303V variant) | 50 mM L-methionine, 50 mM ATP | ~45 mM SAMe | ~800 mg/L | [12] |

| Rabbit Liver | 7 mmol scale | Not specified | Not specified | [10] |

| E. coli (recombinant) with additives | 10 mM methionine | Complete conversion | Not specified | [11] |

| Yeast (recombinant) | 10 mM methionine | Complete conversion | Not specified | [11] |

Therapeutic Applications and Clinical Trials

The therapeutic potential of SAMe has been investigated for several clinical conditions, primarily depression, osteoarthritis, and liver diseases.[3][12]

Depression

Early clinical trials in the 1980s suggested the antidepressant properties of SAMe.[13] A controlled clinical trial comparing intravenous SAMe to oral imipramine (B1671792) in patients with major depression found that 66% of patients treated with SAMe showed significant clinical improvement after two weeks, compared to 22% of those treated with imipramine.[13]

Osteoarthritis

A long-term clinical trial published in 1987 evaluated the efficacy of SAMe in patients with osteoarthritis of the knee, hip, and spine over 24 months.[14] Patients received 600 mg of SAMe daily for the first two weeks, followed by 400 mg daily.[14] The study reported a significant improvement in clinical symptoms such as morning stiffness and pain, with good tolerability.[14]

Liver Disease

SAMe has been studied for its potential benefits in various liver diseases, including alcoholic and non-alcoholic liver disease.[4] It is thought to increase intra-hepatic glutathione levels and improve biochemical markers of liver function.[4] However, a review of clinical trials for alcoholic liver disease concluded that there was no significant evidence to support or refute the use of SAMe for this condition.[4] A 2024 systematic review of 15 studies on SAMe for liver health found consistent improvements in liver-related parameters with minimal adverse effects.[15]

Summary of Clinical Trial Data

| Condition | Number of Patients | Dosage | Duration | Outcome | Reference |

| Major Depression | 18 | IV SAMe vs. oral imipramine | 14 days | 66% of SAMe group showed significant improvement vs. 22% of imipramine group | [13] |

| Osteoarthritis | 108 | 400-600 mg/day | 24 months | Significant improvement in morning stiffness and pain | [14] |

| Alcoholic Liver Disease | 123 | Not specified | Not specified | No significant effects on mortality or liver transplantation | [4] |

| Various Liver Diseases | 1799 (across 15 studies) | 200-2400 mg/day | Median of 8 weeks | Consistent improvement in liver markers | [15] |

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumoral Activity of the Universal Methyl Donor S-Adenosylmethionine in Glioblastoma Cells [mdpi.com]

- 7. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 8. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale [mdpi.com]

- 13. S-adenosylmethionine treatment of depression: a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A long-term (two years) clinical trial with S-adenosylmethionine for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Central Hub of Cellular Methylation: A Technical Guide to S-Adenosylmethionine (AdoMet)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (AdoMet or SAM) is a pivotal molecule in cellular metabolism, serving as the near-universal primary methyl group donor.[1][2] This technical guide provides an in-depth exploration of this compound's synthesis, its multifaceted role in cellular methylation, and its involvement in key metabolic pathways. We present a comprehensive summary of quantitative data, including the kinetic parameters of various human methyltransferases and the intracellular concentrations of this compound and its counterpart, S-adenosylhomocysteine (SAH). Detailed experimental protocols for the quantification of these metabolites and the assessment of methyltransferase activity are provided to facilitate further research. Additionally, we visualize the core signaling pathways and experimental workflows using Graphviz to offer a clear and concise understanding of the complex processes governed by this compound-dependent methylation. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the intricate network of cellular methylation.

Introduction: The Universal Methyl Donor

S-adenosylmethionine (this compound) is a sulfonium-containing metabolite found in all living organisms.[3] It is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT).[2] The unique chemical structure of this compound, featuring a positively charged sulfur atom, renders the attached methyl group highly reactive and readily transferable to a vast array of biological acceptors, including DNA, RNA, proteins, and small molecules.[1][4] This process of methyl group transfer, known as methylation, is catalyzed by a large and diverse family of enzymes called methyltransferases. Methylation is a fundamental post-translational and post-replicative modification that plays a critical role in regulating a wide spectrum of cellular processes, from gene expression and signal transduction to protein function and metabolism.

The S-Adenosylmethionine (SAM) Cycle: Synthesis and Regeneration

The continuous supply of this compound and the regulation of its levels are managed by the SAM cycle. This vital metabolic pathway ensures the regeneration of methionine from the by-products of methylation reactions.

The key steps of the SAM cycle are as follows:

-

Synthesis of this compound: Methionine adenosyltransferase (MAT) catalyzes the transfer of the adenosyl group from ATP to the sulfur atom of methionine, forming S-adenosylmethionine.[2]

-

Methyl Group Transfer: this compound-dependent methyltransferases utilize this compound as a methyl donor to modify their respective substrates. This reaction yields a methylated substrate and S-adenosylhomocysteine (SAH).

-

Hydrolysis of SAH: SAH is a potent inhibitor of most methyltransferases. To prevent feedback inhibition and ensure the continuation of methylation reactions, SAH is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

-

Regeneration of Methionine: Homocysteine is remethylated to methionine in a reaction catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate as the methyl donor. This step regenerates the initial substrate for this compound synthesis, thus completing the cycle.

dot

References

- 1. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-dependent methylation, DNA methyltransferases and base flipping - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of S-Adenosylmethionine: A Technical Guide to its Biosynthesis from Methionine and ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosylmethionine (AdoMet or SAM), a ubiquitous and vital molecule, serves as the primary methyl group donor in a vast array of biological transmethylation reactions.[1] Its synthesis is a critical cellular process, catalyzed by the enzyme Methionine Adenosyltransferase (MAT). This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound from L-methionine and adenosine (B11128) triphosphate (ATP), detailing the enzymatic reaction, its kinetics, regulation, and the experimental protocols to study this fundamental process. This compound's central role in methylating DNA, RNA, proteins, and lipids underscores its importance in gene expression, signal transduction, and cellular metabolism, making the MAT enzyme a significant target for therapeutic intervention in various diseases, including cancer and liver disease.[2][3][4]

The Biosynthetic Pathway of S-Adenosylmethionine

The synthesis of this compound is a two-step enzymatic reaction catalyzed by Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase.[2][5] In this reaction, the sulfur atom of L-methionine performs a nucleophilic attack on the 5'-carbon of ATP.[3][6] This unique reaction results in the formation of S-adenosylmethionine and an intermediate, tripolyphosphate (PPPi).[3][7] The subsequent step involves the hydrolysis of tripolyphosphate into pyrophosphate (PPi) and orthophosphate (Pi) by the same MAT enzyme.[6][7] The overall reaction requires the presence of divalent cations, such as Mg2+ or Co2+, and is stimulated by K+.[6][8]

Reaction Mechanism

The formation of this compound follows an SN2 catalytic mechanism.[3][9] The reaction is initiated by the nucleophilic attack of the sulfur atom of methionine on the C5' atom of ATP.[3] This leads to the cleavage of the C5'-O5' bond in ATP and the formation of a new bond between the sulfur of methionine and the C5' of adenosine, creating this compound.[3][9] The triphosphate moiety is then hydrolyzed to pyrophosphate and orthophosphate, which are subsequently released from the active site.[6]

// Nodes for substrates and products Met [label="L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="S-Adenosylmethionine\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPPi [label="Tripolyphosphate\n(PPPi)", fillcolor="#FBBC05", fontcolor="#202124"]; PPi [label="Pyrophosphate\n(PPi)", fillcolor="#FBBC05", fontcolor="#202124"]; Pi [label="Orthophosphate\n(Pi)", fillcolor="#FBBC05", fontcolor="#202124"];

// Node for the enzyme MAT [label="Methionine\nAdenosyltransferase\n(MAT)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1];

// Invisible nodes for layout in_mid [shape=point, width=0.01, height=0.01]; out_mid [shape=point, width=0.01, height=0.01];

// Edges representing the reaction {rank=same; Met; ATP;} Met -> in_mid [arrowhead=none]; ATP -> in_mid [arrowhead=none]; in_mid -> MAT; MAT -> out_mid; out_mid -> this compound; out_mid -> PPPi [dir=none]; PPPi -> PPi; PPPi -> Pi;

// Edge labels edge [color="#5F6368", fontcolor="#202124"]; in_mid -> MAT [label="Substrate Binding"]; out_mid -> this compound [label="Product Release"]; PPPi -> PPi [label="Hydrolysis"]; } caption: Biosynthetic pathway of this compound from Methionine and ATP.

Quantitative Data

The kinetic parameters of MAT enzymes have been characterized, providing insights into their efficiency and substrate affinity. The following tables summarize key quantitative data for human MAT2A, the isozyme found in most tissues.[10]

| Substrate | Km (µM) | Reference |

| L-Methionine | 23 | [10] |

| ATP | 98 | [10] |

| Kinetic constants for the substrates of human MAT2A. |

| Parameter | Value | Reference |

| kcat (s⁻¹) | 0.27 | [10] |

| Catalytic rate constant for human MAT2A. |

| Inhibitor | Ki (µM) | Inhibition Type | Reference | |---|---|---| | this compound (vs. ATP) | 136 ± 7 | Non-competitive |[10] | | this compound (vs. Methionine) | 81 ± 10 | Non-competitive |[10] | Product inhibition constants for human MAT2A.

Experimental Protocols

Methionine Adenosyltransferase (MAT) Activity Assay (Colorimetric)

This protocol is based on the detection of pyrophosphate (PPi), a product of the MAT-catalyzed reaction.[11]

Materials:

-

MAT Assay Buffer

-

MAT Probe (in DMSO)

-

MAT Substrate Mix (L-Methionine and ATP)

-

Detection Cofactor Mix

-

Detection Enzyme Mix

-

Developer Mix

-

Pyrophosphate Standard (1 mM)

-

Purified water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Sample Preparation:

-

Standard Curve Preparation:

-

Prepare a series of pyrophosphate standards by diluting the 1 mM stock solution in MAT Assay Buffer.

-

-

Reaction Setup:

-

Add 50 µL of sample or standard to the wells of a 96-well plate.

-

Prepare a Reaction Mix containing MAT Assay Buffer, MAT Probe, MAT Substrate Mix, Detection Cofactor Mix, Detection Enzyme Mix, and Developer Mix according to the kit manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each well.

-

For background control, prepare a Sample Background Mix without the MAT Substrate Mix and add it to separate wells containing the sample.

-

-

Measurement:

-

Immediately start measuring the absorbance at 570 nm in kinetic mode at 37°C for 60 minutes.[11]

-

-

Data Analysis:

-

Subtract the background reading from the sample reading.

-

Calculate the MAT activity from the standard curve.

-

Quantification of Intracellular S-Adenosylmethionine (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

Materials:

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., ¹³C₅-AdoMet)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the compound of interest for the desired time.

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold PBS to quench metabolic activity.

-

Add a defined volume of ice-cold extraction solvent containing the internal standard to the cell culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge at high speed to pellet cell debris.

-

-

Sample Preparation for LC-MS/MS:

-

Collect the supernatant containing the metabolites.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate this compound from other cellular components using a suitable LC column and gradient.

-

Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.[12]

-

Calculate the concentration of this compound in the samples by normalizing the peak area of this compound to the peak area of the internal standard and comparing it to the standard curve.[12]

-

Normalize the this compound concentration to cell number or total protein content.[12]

-

Regulation of this compound Synthesis

The biosynthesis of this compound is tightly regulated to meet the cell's metabolic demands. In mammals, this regulation is achieved through the expression of different MAT isozymes and allosteric control.

-

Isozymes: There are two genes, MAT1A and MAT2A, that encode for catalytic subunits of MAT.[4][14] MAT1A is primarily expressed in the liver, while MAT2A is found in most other tissues.[4][15] These isozymes exhibit different kinetic and regulatory properties.[16]

-

Regulatory Subunit: The MAT2B gene encodes a regulatory β subunit that can associate with the catalytic subunits to modulate their activity.[7]

-

Allosteric Regulation: this compound itself can act as a non-competitive inhibitor of MAT2A, providing a feedback mechanism to control its own synthesis.[10] The levels of methionine and ATP also influence the rate of this compound production.

// Gene to Protein MAT1A -> MAT_I_III [label="Transcription &\nTranslation"]; MAT2A -> MAT_II [label="Transcription &\nTranslation"]; MAT2B -> MAT_beta [label="Transcription &\nTranslation"];

// Protein Interactions MAT_II -> this compound [label="Catalyzes\nSynthesis"]; MAT_I_III -> this compound [label="Catalyzes\nSynthesis"]; MAT_beta -> MAT_II [label="Modulates Activity", style=dashed, color="#5F6368"];

// Feedback Inhibition this compound -> MAT_II [label="Feedback\nInhibition", style=dashed, arrowhead=tee, color="#EA4335"]; } caption: Regulatory mechanisms of this compound synthesis.

Conclusion

The biosynthesis of S-adenosylmethionine from methionine and ATP is a fundamental and highly regulated cellular process. Understanding the intricacies of the MAT-catalyzed reaction, its kinetics, and its regulation is crucial for researchers in various fields, from basic cell biology to drug development. The technical information and experimental protocols provided in this guide offer a solid foundation for studying this vital metabolic pathway and its implications in health and disease. The development of specific inhibitors and modulators of MAT activity holds significant promise for novel therapeutic strategies.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. S-Adenosylmethionine synthetase - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Regulation of mammalian liver methionine adenosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-adenosylmethionine synthesis: molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine adenosyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 7. Control and regulation of S‐Adenosylmethionine biosynthesis by the regulatory β subunit and quinolone‐based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

- 13. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S-adenosylmethionine regulates MAT1A and MAT2A gene expression in cultured rat hepatocytes: a new role for S-adenosylmethionine in the maintenance of the differentiated status of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methionine adenosyltransferase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Properties and Stability of S-adenosyl Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S-adenosyl methionine (SAMe), a naturally occurring sulfonium (B1226848) compound, is a critical metabolite in all living organisms. It serves as the primary methyl group donor in a vast number of biochemical transmethylation reactions, influencing the synthesis and function of proteins, nucleic acids, lipids, and neurotransmitters. Its central role in cellular metabolism, including pathways for transsulfuration and polyamine synthesis, has made it a subject of intense research and a popular therapeutic agent and nutritional supplement. However, the inherent chemical instability of SAMe presents significant challenges for its formulation, storage, and experimental use. This guide provides an in-depth overview of the chemical properties of SAMe and a detailed analysis of its stability under various conditions.

Chemical Properties of S-adenosyl Methionine

SAMe is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP). Its unique chemical structure is characterized by a reactive methyl group attached to a positively charged sulfur atom (a sulfonium center), making it a potent alkylating agent.

Structure and Reactivity

The key to SAMe's biological activity lies in the high-energy sulfonium group. This positively charged sulfur atom withdraws electron density from the adjacent methyl, adenosyl, and aminobutyryl groups, rendering them susceptible to nucleophilic attack. This reactivity allows SAMe to participate in three major types of biochemical reactions:

-

Transmethylation: The transfer of its methyl group to a nucleophilic acceptor, yielding S-adenosylhomocysteine (SAH). This is the most common reaction involving SAMe.

-

Transsulfuration: After conversion to SAH, the pathway leads to the production of cysteine, glutathione, and other sulfur-containing compounds.

-

Aminopropylation: Following decarboxylation, SAMe donates an aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine.

Stereochemistry

SAMe possesses two chiral centers: the α-carbon of the methionine backbone and the sulfonium center. The biologically active form is exclusively the (S,S)-diastereomer. However, the chiral sulfonium center is prone to epimerization, leading to the formation of the inactive (R,S)-diastereomer. Commercial preparations of SAMe often contain a mixture of both forms, which can impact experimental results and therapeutic efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of SAMe is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₅H₂₂N₆O₅S⁺ |

| Molar Mass | 398.44 g·mol⁻¹ |

| Systematic IUPAC Name | (2S)-2-Amino-4-[({(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl}methyl)(methyl)sulfaniumyl]butanoate |

| Appearance | Solid |

| Solubility | Soluble in water; poorly soluble in most organic solvents |

| UV Absorbance λmax | 254 nm |

Chemical Stability and Degradation

The primary limitation in the use of SAMe is its chemical instability, both in solid and solution states. Degradation is primarily influenced by pH and temperature.

Major Degradation Pathways

SAMe undergoes two main non-enzymatic degradation reactions. The prevalence of each pathway is highly dependent on the pH of the solution.

-

Intramolecular Displacement (Favored in Neutral/Acidic Conditions): The carboxylate group of the methionine backbone acts as an internal nucleophile, attacking the γ-carbon. This leads to the cleavage of the molecule into 5'-methylthioadenosine (MTA) and homoserine lactone .

-

Hydrolysis of the Glycosidic Bond (Favored in Neutral/Alkaline Conditions): This reaction involves the cleavage of the bond between the purine (B94841) base and the ribose sugar, resulting in the formation of adenine (B156593) and S-ribosylmethionine .

These competing degradation pathways are illustrated in the diagram below.

Factors Affecting Stability

pH: The stability of SAMe is critically dependent on pH. It is most stable in acidic conditions (pH 3.0-5.0). As the pH increases towards neutral and alkaline levels, the rate of degradation accelerates significantly.[1]

Temperature: Elevated temperatures dramatically increase the rate of degradation across all pH levels.[1] For long-term storage, solutions should be kept frozen, and for experimental use, they should be maintained at low temperatures (e.g., on ice) for as long as possible.

Formulation: In its solid form, SAMe is typically supplied as a salt (e.g., tosylate or butanedisulfonate) to improve its shelf-life. However, even these salt forms are susceptible to degradation in the presence of moisture.

Quantitative Stability Data

Quantifying the stability of SAMe is essential for experimental design and formulation development. The data in Table 2, compiled from multiple literature sources, summarizes the stability of SAMe under various conditions.

| pH | Temperature (°C) | Half-Life (t₁/₂) / Degradation Notes | Reference(s) |

| 3.0 - 5.0 | 20 - 25 | Comparatively stable region. | [1] |

| 6.0 | 30 | Significant degradation observed after 96 hours, with 5'-methylthioadenosine being a major product. | [2] |

| 7.0 | 30 | Faster degradation than at pH 6.0. | [2] |

| 7.5 | 37 | Half-life reported to be in the range of 16 to 42 hours. Rapidly degrades into MTA. | [3] |

| 8.0 | 37 | Half-life reported to be approximately 11-16 hours. Degradation to adenine and S-ribosylmethionine becomes more significant. | [2][4] |

| 8.2 | 30 | Almost complete degradation observed after 48 hours. | [2] |

Experimental Protocol: Stability-Indicating HPLC Method

To accurately assess the stability of SAMe and quantify its degradation products, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The following is a representative protocol for a forced degradation study.

Objective

To determine the stability of a SAMe bulk substance under various stress conditions (acid, base, oxidation, heat, and light) and to validate the specificity of the HPLC method to separate the intact SAMe from its degradation products.

Materials and Reagents

-

S-adenosyl methionine (SAMe) reference standard

-

HPLC grade Methanol and Acetonitrile

-

Citric acid monohydrate

-

Sodium dihydrogen orthophosphate dihydrate

-

Sodium lauryl sulphate (ion-pairing agent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Purified water (18 MΩ·cm)

Experimental Workflow Diagram

Detailed Methodologies

1. Preparation of Solutions:

-

Mobile Phase A (Aqueous): Prepare a solution containing 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate, and 0.014 M sodium lauryl sulphate in purified water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): A mixture of Acetonitrile and Mobile Phase A (e.g., 80:20 v/v).

-

Diluent: Use Mobile Phase A as the diluent to maintain the stability of SAMe during preparation.

-

SAMe Stock Solution: Accurately weigh and dissolve SAMe reference standard in the diluent to obtain a concentration of 1.0 mg/mL.

2. Forced Degradation Procedure:

-

Acid Hydrolysis: Mix 1 mL of SAMe stock solution with 1 mL of 0.2 N HCl. Heat at 70°C for 2 hours. Cool, neutralize with 1 mL of 0.2 N NaOH, and dilute to volume with diluent.[1]

-

Alkaline Hydrolysis: Mix 1 mL of SAMe stock solution with 1 mL of 0.2 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.2 N HCl and dilute to volume.[1]

-

Oxidative Degradation: Mix 1 mL of SAMe stock solution with 1 mL of 30% H₂O₂. Keep at 30°C for 30 minutes. Dilute to volume with diluent.[1]

-

Thermal Degradation: Place the solid SAMe powder in a hot air oven at 90°C for 30 minutes. Cool, then prepare a 1.0 mg/mL solution in diluent.[1]

-

Photolytic Degradation: Expose the SAMe stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24-48 hours) as per ICH Q1B guidelines.

3. Chromatographic Conditions:

-

HPLC System: A gradient-capable HPLC system with a UV/PDA detector.

-

Column: YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) or equivalent.[1]

-

Flow Rate: 1.5 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Gradient Program: A representative gradient is as follows (Time/% Mobile Phase B): 0/5, 10/20, 20/40, 30/70, 35/70, 36/5, 45/5.[1]

4. Data Analysis:

-

Identify the peak for intact SAMe in the control sample.

-

In the chromatograms of the stressed samples, identify new peaks corresponding to degradation products.

-

Calculate the percentage of SAMe degraded under each condition.

-

Use a PDA detector to check the peak purity of the SAMe peak in the presence of its degradants to confirm the specificity of the method.

-

Calculate the mass balance to account for all formed degradation products.

Conclusion

S-adenosyl methionine is a molecule of immense biological importance, but its utility is tempered by its inherent chemical instability. The primary degradation pathways—intramolecular displacement to MTA and homoserine lactone, and hydrolysis to adenine and S-ribosylmethionine—are highly sensitive to increases in pH and temperature. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount. Optimal stability is achieved in acidic conditions (pH 3-5) and at reduced temperatures. The use of a validated, stability-indicating HPLC method, as outlined in this guide, is essential for accurately quantifying SAMe and its degradation products, ensuring the integrity of experimental data and the quality of pharmaceutical formulations.

References

S-Adenosyl Methionine's Impact on Neurotransmitter Synthesis: A Technical Guide

Abstract

S-adenosyl methionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the principal methyl donor in a vast number of biochemical reactions, a process known as transmethylation. Within the central nervous system (CNS), these methylation reactions are fundamental to the synthesis and metabolism of several key neurotransmitters that regulate mood, cognition, and behavior. This technical guide provides an in-depth examination of the biochemical pathways through which SAMe influences the synthesis of catecholamines (dopamine, norepinephrine (B1679862), epinephrine), serotonin (B10506), and other neurotransmitters. It consolidates quantitative data on enzyme kinetics and the effects of SAMe on neurotransmitter levels, presents detailed experimental protocols for the analysis of these systems, and utilizes pathway diagrams to visually articulate these complex processes. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development, aiming to elucidate the mechanisms of SAMe and inform future therapeutic strategies targeting neuropsychiatric and neurodegenerative disorders.

Introduction to S-Adenosyl Methionine (SAMe)

S-adenosyl methionine (SAMe) is a naturally occurring molecule synthesized from the amino acid methionine and adenosine (B11128) triphosphate (ATP). It is a crucial component of the one-carbon metabolism cycle, a network of interconnected biochemical pathways essential for nucleotide synthesis, redox balance, and the methylation of a wide array of substrates, including DNA, proteins, phospholipids, and neurotransmitters.[1] The transmethylation pathway, in which SAMe donates its methyl group to an acceptor molecule, is of paramount importance in the CNS.[1] In this process, SAMe is converted to S-adenosylhomocysteine (B1680485) (SAH), which is then hydrolyzed to homocysteine. The ratio of SAMe to SAH is a critical indicator of the cell's "methylation potential," with elevated SAH acting as a potent inhibitor of methyltransferase enzymes.[2]

Deficiencies in SAMe levels in the cerebrospinal fluid (CSF) have been reported in various neuropsychiatric conditions, including depressive disorders and Alzheimer's disease.[3] Conversely, administration of SAMe has been shown to cross the blood-brain barrier, increase CSF levels of the molecule, and exert antidepressant effects, suggesting a direct link between SAMe-dependent methylation and CNS function.[3][4]

Biochemical Pathways Involving SAMe

SAMe's influence on neurotransmitter systems is primarily exerted through its role as a cofactor for specific methyltransferase enzymes. These enzymes catalyze the transfer of a methyl group from SAMe to their respective substrates, leading to either the synthesis of a new neurotransmitter or the metabolic inactivation of an existing one.

The SAMe Cycle and Transmethylation

The synthesis and recycling of SAMe are central to its function. The cycle begins with the conversion of methionine to SAMe, which then donates its methyl group for various methylation reactions. The resulting SAH is a powerful feedback inhibitor and must be hydrolyzed to homocysteine to maintain methylation capacity. Homocysteine can then be remethylated to methionine, completing the cycle. This process is tightly regulated and crucial for maintaining cellular homeostasis.

Catecholamine Metabolism and Synthesis

SAMe plays a dual role in the catecholamine pathway. It is essential for the synthesis of epinephrine (B1671497) and for the metabolic degradation of all catecholamines (dopamine, norepinephrine, and epinephrine).

-

Epinephrine Synthesis: Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the catecholamine biosynthetic pathway: the conversion of norepinephrine to epinephrine. This reaction is an N-methylation that is entirely dependent on SAMe as the methyl donor.[5] PNMT is found predominantly in the adrenal medulla but also in specific neurons in the brainstem.[6]

-

Catecholamine Degradation: Catechol-O-methyltransferase (COMT) is a key enzyme in the inactivation of catecholamines. It transfers a methyl group from SAMe to one of the hydroxyl groups on the catechol ring of dopamine (B1211576), norepinephrine, or epinephrine, leading to their metabolic clearance.[7] COMT inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of L-DOPA, thereby increasing dopamine availability.[8]

Serotonin and Melatonin (B1676174) Synthesis

While SAMe does not directly participate in the primary synthesis of serotonin from tryptophan, it is crucial for the subsequent conversion of serotonin to melatonin in the pineal gland. This two-step process involves N-acetylation of serotonin to form N-acetylserotonin, followed by a SAMe-dependent O-methylation reaction catalyzed by acetylserotonin O-methyltransferase (ASMT) to produce melatonin. Although indirect, this relationship is significant, as animal studies have shown that SAMe administration can increase serotonin concentrations and turnover in the brain.[3][9]

Histamine (B1213489) Metabolism

In the CNS, the primary route for the inactivation of the neurotransmitter histamine is through methylation. Histamine N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from SAMe to the imidazole (B134444) ring of histamine, producing N-methylhistamine, an inactive metabolite.[10][11] This makes SAMe a critical factor in regulating histaminergic neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative data regarding SAMe concentrations, enzyme kinetics, and the impact of its administration on neurotransmitter levels.

Table 1: Representative Concentrations of SAMe and SAH

| Analyte | Matrix | Species | Concentration | Citation(s) |

|---|---|---|---|---|

| SAMe | Cerebrospinal Fluid (CSF) | Human | 193 - 207 nmol/L | [12] |

| SAH | Cerebrospinal Fluid (CSF) | Human | 24.3 - 26.9 nmol/L | [12] |

| SAMe | Embryonic Tissue (E9.5) | Mouse | 1.98 nmol/mg protein | [2] |

| SAH | Embryonic Tissue (E9.5) | Mouse | 0.031 nmol/mg protein | [2] |

| SAMe | Cerebral Cortex | Rat | ~21% decrease in liver failure model | [13] |

| SAH | Cerebral Cortex | Rat | ~24% increase in liver failure model |[13] |

Table 2: Kinetic Parameters of Key SAMe-Dependent Methyltransferases

| Enzyme | Substrate | Km (μM) | Organism/Source | Citation(s) |

|---|---|---|---|---|

| Histamine N-methyltransferase (HNMT) | SAMe | 1.8 | Human Skin | [10] |

| Histamine N-methyltransferase (HNMT) | Histamine | 4.2 | Human Skin | [10] |

| Phenylethanolamine N-methyltransferase (PNMT) | SAMe | 5 | Human (recombinant) | [5] |

| Catechol-O-methyltransferase (COMT) | SAMe | See Note 1 | Rat (recombinant) |[8] |

Note 1: The kinetic mechanism for COMT is ordered, with SAMe binding first. Specific Km values for SAMe can vary based on the catechol substrate used. Inhibition studies show tight binding, with Ki values for some inhibitors in the low nanomolar range.[8]

Table 3: Effects of SAMe Administration on Neurotransmitter Systems (Preclinical & Clinical)

| Finding | Model System | Neurotransmitter(s) Affected | Outcome | Citation(s) |

|---|---|---|---|---|

| Increased CNS concentrations | Rodents | Serotonin, Norepinephrine | Dose-dependent increase | [3] |

| Increased dopaminergic tone | Rat Striatum (in vivo microdialysis) | Dopamine | Increased tone after chronic administration | [3] |

| Attenuation of serotonin decrease | Rats (ATRA-induced) | Serotonin | Partially attenuated a 46% decrease in whole brain serotonin | [9] |

| Increased dopaminergic tone (inferred) | Depressed Men | Dopamine (inferred via prolactin/TSH response) | Significant reduction in prolactin/TSH response to TRH, suggesting increased dopamine inhibition |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SAMe and its role in neurotransmitter synthesis.

Protocol: Quantification of SAMe and SAH by LC-MS/MS

Principle: This method allows for the sensitive and simultaneous quantification of SAMe and its demethylated product, SAH, in biological tissues. Following extraction, the analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry, using stable isotope-labeled internal standards for precise quantification.[2]

Methodology:

-

Sample Preparation (Brain Tissue):

-

Homogenize a pre-weighed brain tissue sample (~1-10 mg) in 10 volumes of ice-cold 0.4 M perchloric acid containing stable-isotope labeled internal standards (e.g., d4-SAMe, d4-SAH).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

-

Gradient: A linear gradient from 2% B to 50% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

SAMe: Q1 399.1 -> Q3 250.1

-

SAH: Q1 385.1 -> Q3 136.1

-

d4-SAMe: Q1 403.1 -> Q3 250.1

-

d4-SAH: Q1 389.1 -> Q3 136.1

-

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against known concentrations.

-

Quantify SAMe and SAH in tissue samples by interpolating their peak area ratios from the calibration curve and normalizing to the initial tissue weight or protein content.

-

Protocol: Radiometric Assay for PNMT Activity

Principle: This assay measures the activity of PNMT by quantifying the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine to its substrate, norepinephrine (or a substrate analog like normetanephrine), to form [³H]-epinephrine (or [³H]-metanephrine).[6]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 1.0 M Tris-HCl, pH 8.5.

-

Substrate: 30 mM Normetanephrine.

-

Cofactor: S-adenosyl-L-[methyl-¹⁴C]-methionine (e.g., 10 µCi, 55 mCi/mmol).

-

Enzyme Diluent: Cold 1% Bovine Serum Albumin (BSA).

-

Stop Solution: 0.5 M Sodium Borate, pH 10.0.

-

Extraction Solvent: Toluene:isoamyl alcohol (3:2, v/v).

-

-

Assay Procedure:

-

Prepare an assay mix containing Tris-HCl buffer, normetanephrine, and [¹⁴C]-SAMe.

-

Initiate the reaction by adding 50 µL of the enzyme preparation (e.g., tissue homogenate supernatant) to the assay mix.

-

Incubate at 37°C for 10-30 minutes.

-

Terminate the reaction by adding 1 mL of the stop solution.

-

Add 6 mL of the extraction solvent, vortex vigorously for 20 seconds to extract the radioactive product.

-

Centrifuge briefly to separate phases.

-

-

Quantification:

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Evaporate the solvent, resuspend the residue in scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate enzyme activity based on the amount of radiolabeled product formed per unit time, normalized to protein concentration. One unit is often defined as the amount of enzyme that converts one nanomole of substrate per hour.[6]

-

Protocol: Quantification of Brain Neurotransmitters by LC-MS/MS

Principle: This method enables the simultaneous quantification of multiple monoamine neurotransmitters and their metabolites from brain tissue homogenates. After extraction, analytes are separated via liquid chromatography and detected with high specificity and sensitivity using tandem mass spectrometry.[15][16]

Methodology:

-

Sample Preparation:

-

Homogenize pre-weighed brain tissue in 5 volumes of acetonitrile containing an antioxidant (e.g., 0.1% formic acid) and a cocktail of appropriate stable isotope-labeled internal standards (e.g., d4-serotonin, d3-dopamine, d6-norepinephrine).

-

Sonicate the homogenate for 60 seconds to ensure complete cell lysis.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, filter (0.22 µm), and transfer to an HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Luna 3 µm C18, 3.0 x 150 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve the analytes of interest (e.g., 5% to 95% B over 8 minutes).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Dopamine: Q1 154.1 -> Q3 137.1

-

Serotonin: Q1 177.1 -> Q3 160.1

-

Norepinephrine: Q1 170.1 -> Q3 152.1

-

-

-

Data Analysis:

-

Quantify neurotransmitter concentrations using calibration curves generated from standards and their corresponding stable isotope-labeled internal standards, normalizing to the initial tissue weight.

-

Drug Development Implications and Future Directions

The central role of SAMe in neurotransmitter regulation makes it, and its associated enzymes, attractive targets for drug development in neuropsychiatry.

-

SAMe as a Therapeutic: SAMe itself is available as a nutritional supplement and has been studied as a monotherapy and an adjunctive therapy for depression, with some studies showing promising results.[4] Its pleiotropic effects, influencing multiple neurotransmitter systems simultaneously, may offer advantages over single-target pharmaceuticals. However, issues of bioavailability and stability remain challenges.

-

Targeting SAMe-Dependent Enzymes:

-

COMT Inhibitors: As established in the treatment of Parkinson's disease, inhibiting COMT prevents the peripheral breakdown of L-DOPA, increasing its CNS availability. This principle could be applied to modulate other catecholamine-dependent processes.

-

PNMT Inhibitors: Inhibiting the synthesis of epinephrine from norepinephrine could be a strategy for conditions where adrenergic overstimulation is a factor.

-

HNMT Inhibitors: Modulating histamine levels in the brain by targeting HNMT could have applications in sleep disorders, cognitive function, and neuroinflammatory conditions.

-

Future research should focus on developing more potent and specific modulators of these enzymes, understanding the tissue-specific regulation of SAMe metabolism, and conducting large-scale clinical trials to clarify the therapeutic efficacy of SAMe in a broader range of CNS disorders. The continued development of advanced analytical techniques will be crucial for accurately measuring SAMe, its metabolites, and downstream neurotransmitters, providing a clearer picture of the pharmacodynamic effects of novel interventions.

References

- 1. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Adenosylmethionine (SAMe) for Neuropsychiatric Disorders: A Clinician-Oriented Review of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic and pH Studies on Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [dr.lib.iastate.edu]

- 10. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. mdpi.com [mdpi.com]

- 14. Neuroendocrine effects of S-adenosyl-L-methionine, a novel putative antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Physiological Concentrations of S-Adenosylmethionine (Adomet) in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethionine (Adomet), also known as SAMe, is a ubiquitous molecule essential for numerous physiological processes. Synthesized from methionine and ATP, this compound serves as the primary methyl group donor in all mammalian cells, playing a critical role in the methylation of DNA, RNA, proteins, and lipids. Beyond its function in transmethylation, this compound is a key intermediate in the transsulfuration and polyamine synthesis pathways, highlighting its central position in cellular metabolism. Given its involvement in such fundamental processes, the precise concentration of this compound in different tissues is tightly regulated, and dysregulation of this compound levels has been implicated in various pathological conditions, including liver disease, neurodegenerative disorders, and cancer.

This technical guide provides a comprehensive overview of the physiological concentrations of this compound in various mammalian tissues. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in fields where this compound metabolism is of interest. This document summarizes quantitative data on this compound levels, details the experimental protocols for its measurement, and provides visual representations of the key signaling pathways in which it participates.

Physiological Concentrations of this compound

The concentration of this compound varies significantly across different tissues, reflecting the diverse metabolic activities and requirements of each organ. The liver, as the primary site of this compound synthesis and metabolism, generally exhibits the highest concentrations. The following tables summarize the reported physiological concentrations of this compound in various human and rodent tissues. It is important to note that values can vary depending on the analytical method used, the physiological state of the organism, and the specific strain and age in animal models.

Table 1: Physiological Concentrations of this compound in Human Tissues

| Tissue/Fluid | Concentration Range | Notes |

| Plasma/Serum | 50 - 150 nmol/L[1] | Levels can be influenced by diet and supplementation. |

| Erythrocytes | ~3.5 µmol/L cells[2] | |

| Lymphoid Cells | 3.3 - 59 nmol/mL cell volume[3] | Concentration varies with cell activation state. |

| Prostate | 0.18 µmol/g wet wt. of tissue[4] | |

| Colon | - | This compound levels are investigated in the context of colorectal cancer.[5][6][7][8] |

| Lung | - | Plasma this compound levels are suggested as a potential biomarker for lung cancer.[9] |

| Pancreas | - | Pancreatic this compound levels are studied in models of pancreatitis.[10] |

Table 2: Physiological Concentrations of this compound in Rodent Tissues

| Tissue | Species | Concentration Range (nmol/g wet weight) | Reference(s) |

| Liver | Rat | 60 - 90 | [11] |

| Brain | Rat | 20 - 50 | [11] |

| Kidney | Rat | - | [12] |

| Lung | Rat | - | [12] |

| Testes | Rat | - | [12] |

| Adrenal Gland | Rat | - | |

| Liver | Mouse | - | [13] |

| Kidney | Mouse | - | [13] |

Note: Data for some tissues are still under investigation and specific concentration ranges in nmol/g wet weight were not available in the cited literature.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological samples is crucial for research and clinical applications. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence or mass spectrometry detection being the most common.

Protocol 1: Quantification of this compound in Tissues by HPLC with Fluorescence Detection

This method involves the derivatization of this compound to a fluorescent compound, allowing for sensitive detection.

1. Sample Preparation (Tissue Homogenization and Extraction):

-

Excise tissues of interest and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Weigh the frozen tissue (~50-100 mg).

-

Homogenize the tissue in 10 volumes of ice-cold 0.4 M perchloric acid (PCA).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble metabolites, including this compound.

2. Derivatization:

-

Since this compound is not naturally fluorescent, a pre-column derivatization step is required. Chloroacetaldehyde (B151913) is commonly used to form a fluorescent etheno-derivative of adenine (B156593) moieties.

-

Mix the PCA extract with a chloroacetaldehyde solution and buffer at an acidic pH.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specific duration to allow for the derivatization reaction to complete.

-

Cool the reaction mixture and neutralize it before injection into the HPLC system.

3. HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Fluorescence Detection: The detector is set to the appropriate excitation and emission wavelengths for the etheno-Adomet derivative (e.g., excitation ~270 nm, emission ~410 nm).

4. Quantification:

-

A standard curve is generated using known concentrations of this compound that have undergone the same derivatization process.

-

The concentration of this compound in the tissue samples is determined by comparing the peak area of the derivatized this compound to the standard curve.

Protocol 2: Quantification of this compound in Tissues by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this compound quantification without the need for derivatization.

1. Sample Preparation:

-

Follow the same tissue homogenization and extraction procedure as described in Protocol 1.

2. LC-MS/MS Analysis:

-